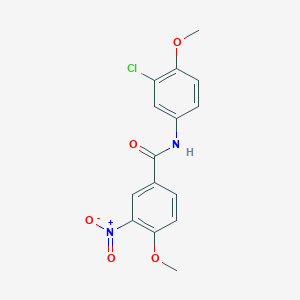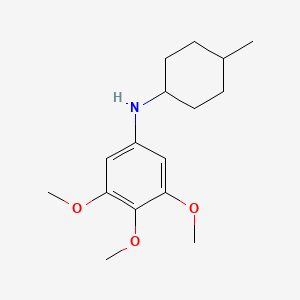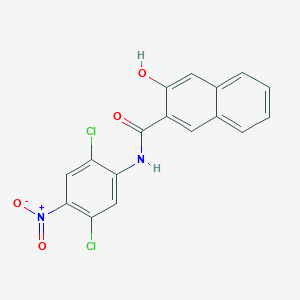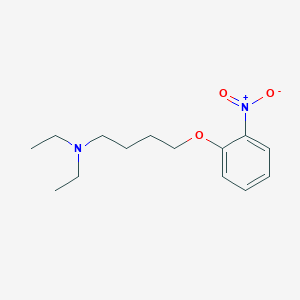![molecular formula C25H25ClN2O2S B5053380 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine](/img/structure/B5053380.png)
1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.
作用機序
1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine is a selective inhibitor of BTK, a key enzyme in the B-cell receptor (BCR) signaling pathway. The BCR signaling pathway plays a critical role in the survival and proliferation of B-cells, which are often overactive in various types of cancer. By inhibiting BTK, 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine disrupts the BCR signaling pathway and induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
In preclinical studies, 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine has been shown to have potent anti-tumor activity in various cancer models, including lymphoma, leukemia, and multiple myeloma. 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine has also been shown to enhance the activity of other cancer therapies, such as chemotherapy and immunotherapy. In addition, 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine has a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
One advantage of 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine is its selective inhibition of BTK, which reduces the risk of off-target effects. Additionally, 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine has shown good efficacy in preclinical studies and has a favorable pharmacokinetic profile. However, one limitation of 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine is its potential for drug resistance, which may limit its long-term efficacy in cancer patients.
将来の方向性
There are several future directions for the development of 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine. One potential direction is the combination of 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine with other cancer therapies, such as chemotherapy and immunotherapy, to enhance its anti-tumor activity. Additionally, further studies are needed to determine the optimal dosing and treatment schedule for 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine in cancer patients. Finally, the development of 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine analogs with improved pharmacokinetic and pharmacodynamic properties may enhance its efficacy and reduce the risk of drug resistance.
合成法
The synthesis of 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine involves the reaction of 1-(4-chlorobenzoyl)-4-(2-methoxyphenyl)piperazine with potassium thioacetate in the presence of a palladium catalyst. The resulting product is then treated with hydrogen chloride gas to yield 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine.
科学的研究の応用
1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine has been extensively studied in preclinical models for the treatment of various types of cancer, including lymphoma, leukemia, and multiple myeloma. In vitro studies have shown that 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine inhibits the growth and survival of cancer cells by targeting the Bruton's tyrosine kinase (BTK) signaling pathway. Additionally, 1-(4-{[(4-chlorophenyl)thio]methyl}benzoyl)-4-(2-methoxyphenyl)piperazine has been shown to enhance the activity of other cancer therapies, such as chemotherapy and immunotherapy.
特性
IUPAC Name |
[4-[(4-chlorophenyl)sulfanylmethyl]phenyl]-[4-(2-methoxyphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25ClN2O2S/c1-30-24-5-3-2-4-23(24)27-14-16-28(17-15-27)25(29)20-8-6-19(7-9-20)18-31-22-12-10-21(26)11-13-22/h2-13H,14-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWMMUMCDRNBEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)C3=CC=C(C=C3)CSC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![sodium 4-[benzyl(phenylsulfonyl)amino]benzoate](/img/structure/B5053311.png)

![2-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}-4,5-diphenyl-1H-imidazole](/img/structure/B5053329.png)
![N-(3-{[2-(3-chloro-4-methylphenyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]oxy}phenyl)acetamide](/img/structure/B5053331.png)
![ethyl N-{[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}-N-methylglycinate](/img/structure/B5053337.png)

![N-(4-fluorophenyl)-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide](/img/structure/B5053346.png)


![1-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-3-pyridinyl]-N-{[1-(1,3-thiazol-2-yl)-1H-pyrrol-2-yl]methyl}methanamine](/img/structure/B5053370.png)
![2-{1-[4-(4-nitrophenyl)-1-piperazinyl]ethylidene}-1H-indene-1,3(2H)-dione](/img/structure/B5053381.png)

![N-[3-(acetylamino)phenyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5053394.png)